molecular formula C13H14N2 B14022110 3-Methyl-N2-phenyl-1,2-benzenediamine

3-Methyl-N2-phenyl-1,2-benzenediamine

Cat. No.: B14022110
M. Wt: 198.26 g/mol
InChI Key: FVOSFVQLBNRADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N2-phenyl-1,2-benzenediamine is a substituted 1,2-benzenediamine (o-phenylenediamine) that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring an aromatic diamine with a methyl substituent and a phenyl group on a nitrogen atom, makes it a valuable precursor for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. Researchers utilize this compound primarily in the synthesis of complex benzimidazole and benzodiazepine derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their wide range of biological activities. The mechanism of action for this diamine is rooted in its reactivity as a synthetic intermediate. It readily undergoes condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form fused, bicyclic systems. For instance, in a manner analogous to unsubstituted o-phenylenediamine, it can condense with carbonyl compounds to form benzimidazoles, a class of compounds known for their application in creating antioxidants, corrosion inhibitors, and various active pharmaceutical ingredients . The specific steric and electronic influences of the methyl and N-phenyl substituents can be leveraged to fine-tune the properties and reactivity of the final synthesized molecules, offering researchers a pathway to novel chemical entities. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3

InChI Key

FVOSFVQLBNRADV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its core precursors. This involves the strategic introduction of methyl and amino functionalities onto a benzene (B151609) ring, followed by the creation of the key diamine intermediate.

Synthesis of Methyl-Substituted Nitroanilines and Their Reductive Routes to Methylated 1,2-Benzenediamines

The primary precursor for 3-methyl-1,2-benzenediamine is 2-methyl-6-nitroaniline (B18888). The traditional and widely used production method for this intermediate begins with 2-toluidine (2-methylaniline) as the starting material. researchgate.net The synthesis involves a multi-step sequence:

N-Acetylation: The amino group of 2-toluidine is first protected by acetylation, typically using acetic anhydride. This step is crucial as it moderates the activating effect of the amino group and directs the subsequent nitration to the desired position.

Nitration: The resulting N-acetyl-2-methylaniline is then nitrated. This electrophilic aromatic substitution reaction, often carried out with a mixture of nitric acid and sulfuric acid, primarily yields a mixture of 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline isomers. researchgate.net Controlling the reaction temperature is critical to manage the reaction's exothermicity and selectivity. researchgate.net

Hydrolysis: The final step in forming the nitroaniline precursor is the hydrolysis of the acetyl group, typically under acidic conditions (e.g., with hydrochloric acid), to restore the free amino group and yield 2-methyl-6-nitroaniline. researchgate.net

Once 2-methyl-6-nitroaniline is obtained, the next critical transformation is the reduction of the nitro group to form the corresponding diamine, 3-methyl-1,2-benzenediamine. Catalytic hydrogenation is a preferred method for this conversion due to its efficiency and cleaner environmental profile compared to older methods like metal-acid reductions. researchgate.net This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. aidic.it

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol. aidic.it The hydrogenation selectively reduces the nitro group while leaving the existing amino group and the aromatic ring intact.

Synthetic Approaches to N-Arylated Anilines

The formation of a C-N bond between an aniline (B41778) and an aryl group is a fundamental transformation in organic synthesis. Several powerful methods have been developed for this purpose. The most prominent among these are palladium-catalyzed cross-coupling reactions, which have largely superseded harsher, traditional methods.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org Copper-catalyzed methods, such as the Ullmann condensation, represent an older but still relevant approach, particularly for activated aryl halides. More recent advancements in copper-catalyzed reactions, like the Chan-Lam coupling, use arylboronic acids as the aryl source under milder, often aerobic, conditions.

Another strategy is nucleophilic aromatic substitution (SNAr), though its application is more limited. This method requires the aryl halide to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group.

N-Arylation Strategies for 3-Methyl-1,2-benzenediamine

With the precursor 3-methyl-1,2-benzenediamine in hand, the final step is the selective introduction of a phenyl group onto one of the two amino groups. This requires a method that is not only efficient but can also, ideally, differentiate between the two non-equivalent amino groups of the diamine.

Direct N-Phenylation Techniques (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for the direct N-phenylation of anilines, including diamine substrates. wikipedia.orgacsgcipr.org The reaction couples 3-methyl-1,2-benzenediamine with an aryl halide, such as bromobenzene (B47551) or chlorobenzene, in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org

The reaction's success is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. libretexts.org Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and efficiency. acsgcipr.org The choice of base is also critical for deprotonating the amine nucleophile, with common choices including sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3). libretexts.org A key challenge in the N-arylation of a diamine is achieving mono-arylation and controlling regioselectivity between the N1 and N2 positions. This can often be controlled by adjusting stoichiometry, reaction conditions, or through the inherent steric and electronic differences between the two amino groups.

Palladium-Catalyzed Cross-Coupling Methodologies in Diamine Synthesis

The Buchwald-Hartwig amination is a specific example of the broader class of palladium-catalyzed cross-coupling reactions for C-N bond formation. The general catalytic cycle is believed to proceed through three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (3-methyl-1,2-benzenediamine) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The efficiency of this cycle is heavily influenced by the components of the reaction system. Different generations of catalyst systems have been developed, featuring various palladium sources and increasingly sophisticated ligands to broaden the scope and mildness of the reaction. wikipedia.org For a substrate like 3-methyl-1,2-benzenediamine, the choice of ligand can be critical in promoting selective mono-arylation and preventing the formation of di-arylated byproducts. Bidentate phosphine ligands like BINAP or XantPhos have proven effective in many amination reactions. wikipedia.orgamazonaws.com

Table 1: Typical Reaction Components for Palladium-Catalyzed N-Arylation
ComponentExamplesFunction
Palladium SourcePd(OAc)2, Pd2(dba)3Forms the active Pd(0) catalyst.
LigandXantPhos, BINAP, Buchwald-type phosphines (e.g., XPhos)Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. wikipedia.orglibretexts.orgamazonaws.com
BaseNaOtBu, K2CO3, Cs2CO3, DBUDeprotonates the amine nucleophile to form the reactive amide. amazonaws.comchemrxiv.org
Aryl PartnerBromobenzene, Chlorobenzene, Phenyl triflateProvides the phenyl group for the C-N bond formation.
SolventToluene (B28343), Dioxane, THFSolubilizes reactants and facilitates the reaction. libretexts.org

Nucleophilic Aromatic Substitution Reactions for N-Phenyl Group Introduction

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, albeit more limited, pathway for N-phenylation. Unlike transition metal-catalyzed reactions, the SNAr mechanism does not require a metal catalyst. Instead, it relies on the electronic properties of the arylating agent.

The reaction proceeds via an addition-elimination mechanism. The nucleophile (in this case, one of the amino groups of 3-methyl-1,2-benzenediamine) attacks an electron-deficient carbon atom on the phenyl ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (typically a halide) is expelled, restoring the aromaticity of the ring and resulting in the N-phenylated product.

For this pathway to be viable, the phenylating agent must be "activated" by the presence of one or more strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho and/or para to the leaving group. The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine via this method would therefore require an activated phenylating agent like 1-fluoro-2,4-dinitrobenzene, which would introduce a dinitrophenyl group rather than a simple phenyl group. The direct introduction of an unsubstituted phenyl group via SNAr is generally not feasible as it would require extremely harsh reaction conditions. Consequently, for the specific synthesis of this compound, palladium-catalyzed cross-coupling methods are far more practical and versatile.

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity: the selective formation of a bond at a specific position. The goal is to introduce the phenyl group onto the nitrogen atom (N2) that is adjacent to the methyl-substituted carbon, while leaving the other nitrogen atom (N1) unsubstituted.

Stereochemical Considerations

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to the synthesis of the core structure itself.

Regioselective Synthetic Strategies

Control over the regiochemical outcome is paramount and is typically achieved through two main synthetic approaches:

N-Arylation of a Diamine Precursor: This common pathway begins with 3-methyl-1,2-benzenediamine. nist.gov The challenge lies in selectively arylating the N2 position over the N1 position. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst and a phosphine ligand to couple the diamine with an aryl halide (e.g., bromobenzene). openochem.orgwikipedia.org The regioselectivity in this case can be influenced by the steric hindrance imposed by the adjacent methyl group. The bulkiness of the methyl group can direct the incoming aryl group to the less hindered N1 position or, conversely, specific ligand-catalyst combinations might favor the more sterically hindered N2 position. The electronic differences between the two amino groups, while subtle, can also be exploited by carefully selecting reagents and reaction conditions.

Reduction of a Nitroaniline Precursor: An alternative strategy involves starting with a molecule where the regiochemistry is already set. For instance, the synthesis can begin with 2-methyl-6-nitroaniline. prepchem.comprepchem.com This precursor is first N-phenylated at the amino group to form N-phenyl-2-methyl-6-nitroaniline. The final step is the reduction of the nitro group to an amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), which is a high-yielding and clean method. prepchem.com This pathway avoids the issue of regioselectivity in the final stages, as the positions of the methyl and phenylamino (B1219803) groups are established early in the sequence.

A study on the reaction of 3-methylbenzene-1,2-diamine in a multicomponent assembly to form N-thiomethyl benzimidazoles demonstrated that reactions with this substrate can proceed with high levels of regioselectivity, suggesting that the inherent electronic and steric properties of the molecule can be effectively used to control reaction outcomes. nih.gov

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign practices, and the synthesis of this compound is no exception. Green chemistry principles are applied to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches applicable to its synthesis include:

Catalytic Hydrogenation: In synthetic routes that involve the reduction of a nitro group, catalytic hydrogenation is a prime example of a green technique. researchgate.net Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas is highly efficient and produces water as the only byproduct. This method is significantly greener than older, stoichiometric reduction methods that use metals like iron, tin, or zinc in strong acids, which generate large amounts of metallic waste.

Aqueous Media: Research into related syntheses, such as the formation of benzimidazoles from o-phenylenediamines, has shown that water can be an effective and environmentally friendly solvent. rsc.org Water-mediated reactions can enhance selectivity and simplify product workup compared to those in organic solvents. rsc.org Exploring water or ethanol/water mixtures as solvents for the N-arylation step could be a viable green strategy. eijppr.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rjptonline.org This technique has been successfully applied to the synthesis of benzimidazole (B57391) derivatives, a class of compounds often prepared from o-phenylenediamines. eijppr.comresearchgate.net Applying microwave heating to the N-arylation step could enhance reaction rates and yields.

Modern Catalytic Systems: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are considered greener than older methods for C-N bond formation (e.g., the Ullmann condensation). They typically require milder reaction conditions, have a broader substrate scope, and function with lower catalyst loadings, which reduces metal waste. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The focus is typically on the key bond-forming steps, such as the N-arylation reaction.

Optimization of Buchwald-Hartwig Amination

For the N-arylation of 3-methyl-1,2-benzenediamine, several factors are critical for achieving high yields. The interplay between the catalyst, ligand, base, and solvent is crucial.

ParameterOptionsEffect on Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂The choice of palladium source can affect catalyst activation and stability. Pd₂(dba)₃ and specialized precatalysts often show high activity. nih.gov
Phosphine Ligand XPhos, t-BuXPhos, TrixiePhosThe ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. nih.gov
Base t-BuONa, t-BuOLi, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (t-BuONa) is commonly effective, but other bases like cesium carbonate (Cs₂CO₃) can be advantageous for sensitive substrates. nih.gov
Solvent Toluene, Dioxane, THF, DMFNon-polar aprotic solvents like toluene or dioxane are generally preferred as they effectively dissolve the reactants and facilitate the catalytic cycle. nih.govlibretexts.org
Temperature 80 - 120 °CThe reaction typically requires heating to achieve a reasonable rate, with the optimal temperature depending on the specific substrates and catalyst system.

Optimization of Nitro Group Reduction

For synthetic routes involving the reduction of an N-phenylated nitroaniline, optimization focuses on achieving complete conversion efficiently and safely.

ParameterOptionsEffect on Reaction
Catalyst 10% Pd/C, 5% Pd/C, Raney NickelPalladium on carbon (Pd/C) is highly effective. The catalyst loading (e.g., 0.05g for a 0.13mol scale) is optimized to balance reaction speed and cost. google.com
Hydrogen Pressure 1 bar - 10 barWhile atmospheric pressure can be sufficient, moderate pressure (e.g., 0.2-0.5 MPa) can accelerate the reaction. prepchem.comgoogle.com
Solvent Methanol, EthanolAlcohols are common solvents for hydrogenation as they readily dissolve the substrate and hydrogen gas. prepchem.compatsnap.com
Temperature Room Temperature - 50 °CHydrogenations are often exothermic. The reaction may be initiated at room temperature (e.g., 30-35 °C) with cooling to control the reaction rate and prevent side reactions. google.com

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amino Functionalities

The vicinal arrangement of the two amino groups in 3-Methyl-N2-phenyl-1,2-benzenediamine is a key structural feature that facilitates a variety of cyclization and condensation reactions. These transformations are fundamental in the synthesis of numerous important chemical structures.

Cyclocondensation Reactions to Form Heterocyclic Systems

Cyclocondensation reactions are a cornerstone of the reactivity of o-phenylenediamines, providing efficient routes to fused heterocyclic compounds. The specific substrate, this compound, serves as a valuable precursor for generating substituted benzofused heterocycles.

The synthesis of benzimidazoles through the condensation of o-phenylenediamines with aldehydes or ketones is a well-established and widely utilized method. jyoungpharm.org This reaction, often referred to as the Phillips-Ladenburg reaction when conducted with carboxylic acids, can be adapted for aldehydes, typically under oxidative conditions. organic-chemistry.orgnih.gov The reaction of N-phenyl-o-phenylenediamine with an aldehyde can potentially lead to two products: a 1,2-disubstituted benzimidazole (B57391) and a 2-substituted benzimidazole. iosrjournals.org The selectivity of this reaction is a significant challenge and can be influenced by catalysts and reaction conditions. iosrjournals.org

For instance, the reaction between N-phenyl-o-phenylenediamine and an aldehyde first involves the formation of a Schiff base intermediate. This can then undergo intramolecular cyclization. Subsequent oxidation or dehydrogenation leads to the aromatic benzimidazole ring system. organic-chemistry.org Various catalysts, including fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP), have been shown to promote the selective formation of 1,2-disubstituted benzimidazoles at room temperature. iosrjournals.org

Reactant 1Reactant 2Catalyst/ConditionsProductRef
N-phenyl-o-phenylenediamineBenzaldehydeCu(OAc)₂, air, 150°C, DMSO2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol derivative nih.gov
o-Phenylenediamine (B120857)Various AldehydesTrifluoroethanol (TFE)1,2-Disubstituted benzimidazoles iosrjournals.org
o-PhenylenediamineVarious AldehydesLactic Acid1,2-Disubstituted benzimidazoles researchgate.net
o-PhenylenediamineCarbonyl CompoundsAmmonium ChlorideBenzimidazole derivatives jyoungpharm.org

Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from o-phenylenediamines. The classical and most direct method involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. nih.govsapub.orgnih.gov This reaction is typically acid-catalyzed and can often proceed at room temperature, providing high yields of the desired quinoxaline (B1680401). nih.gov

The reaction mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by the formation of an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which, after dehydration, yields the stable aromatic quinoxaline ring. nih.gov A variety of catalysts, including recyclable alumina-supported heteropolyoxometalates, have been developed to facilitate this transformation under mild and environmentally friendly conditions. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct ClassRef
o-PhenylenediamineBenzilAlumina-supported MoVP, Toluene (B28343), RT2,3-Diphenylquinoxaline nih.gov
o-Phenylenediamine derivatives1,2-Dicarbonyl compoundsIodine, Microwave irradiationSubstituted Quinoxalines sapub.org
o-Phenylenediamine derivativesGlyoxalNi-nanoparticles, AcetonitrileSubstituted Quinoxalines sapub.org
Substituted 1,2-phenylenediamineBenzilTiO₂-Pr-SO₃H, EtOHSubstituted Quinoxalines nih.gov

The synthesis of benzotriazoles from o-phenylenediamine derivatives is a fundamental reaction that proceeds via diazotization. stackexchange.com This process involves treating the diamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral or acetic acid. gsconlinepress.comscribd.com

The reaction mechanism begins with the diazotization of one of the amino groups to form a diazonium salt. stackexchange.commasterorganicchemistry.com Due to the ortho positioning of the second amino group, the diazonium intermediate undergoes a rapid and spontaneous intramolecular cyclization, attacking the diazonium nitrogen to form the stable five-membered triazole ring. scribd.com This reaction is generally irreversible, as the resulting benzotriazole (B28993) is a highly stable aromatic compound. stackexchange.com The presence of substituents on the phenylenediamine ring, such as the methyl group in this compound, will result in the corresponding substituted benzotriazole, provided the substituent does not interfere with the diazotization step. stackexchange.com

ReactantReagentsKey IntermediateProduct ClassRef
o-PhenylenediamineNaNO₂, Acetic AcidMono-diazonium salt1H-Benzotriazole stackexchange.comgsconlinepress.comscribd.com
Substituted o-phenylenediaminesNaNO₂, AcidSubstituted mono-diazonium saltSubstituted Benzotriazoles stackexchange.com

Schiff Base Formation and Imine Chemistry

Like other primary amines, the amino groups of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijacskros.comresearchgate.net The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. scispace.com

With a diamine like this compound, the reaction can potentially form mono- or di-Schiff bases depending on the stoichiometry of the reactants. researchgate.net These imine intermediates are often not isolated but are formed in situ as precursors for the synthesis of other heterocyclic systems. For example, the initial reaction of an o-phenylenediamine with an aldehyde leads to a mono-imine which can then cyclize to form a benzimidazole precursor. researchgate.net The formation of these Schiff bases is a critical step in many of the cyclocondensation reactions discussed previously.

Acylation, Alkylation, and Sulfonylation of Amine Groups

The nitrogen atoms of this compound are nucleophilic and can readily undergo reactions with various electrophiles.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. The selectivity of acylation can be an issue in unsymmetrical diamines, and reaction conditions can be tuned to favor mono- or di-acylation. google.com N-acetylation is a common transformation for arylamines. nih.gov

Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. N-alkylation of phenylenediamines can be complex, with the potential for mono-, di-, and even ring alkylation under certain conditions. researchgate.netgoogle.com Controlling N- versus O-alkylation is a classic challenge in synthetic chemistry when ambident nucleophiles are present, though this is not a primary concern for phenylenediamines themselves. nih.gov

Sulfonylation is the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. nih.gov This reaction is analogous to acylation and is a common method for protecting amino groups or introducing sulfonamide moieties into a molecule.

Reaction TypeReagent ClassFunctional Group Formed
AcylationAcid chlorides, AnhydridesAmide
AlkylationAlkyl halidesSecondary/Tertiary Amine
SulfonylationSulfonyl chloridesSulfonamide

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the three substituents attached to it: a primary amino group (-NH2), a secondary amino group (-NHPh), and a methyl group (-CH3). The interplay of their electronic and steric effects dictates the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution.

All three substituents on the 1,2-benzenediamine ring are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

The directing and activating influence of these groups stems from two main electronic phenomena: the inductive effect and the resonance effect.

Amino Groups (-NH2 and -NHPh): Both the primary and secondary amino groups are powerful activating groups. Their nitrogen atoms possess a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect is a strong electron-donating mechanism that far outweighs their inductive electron-withdrawing effect (due to nitrogen's higher electronegativity than carbon). libretexts.org This potent electron donation significantly increases the nucleophilicity of the aromatic ring, especially at the ortho and para positions. libretexts.org

Methyl Group (-CH3): The methyl group is a less powerful, but still significant, activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. This also enhances the electron density of the ring, favoring electrophilic attack. docbrown.info

In this compound, these effects combine to determine the most probable sites for substitution. The available positions on the ring are C4, C5, and C6. The directing influences are as follows:

The -NH2 group at C1 strongly directs ortho to C6 and para to C4.

The -NHPh group at C2 strongly directs ortho to the already substituted C1 and C3 positions, and para to C5.

The -CH3 group at C3 directs ortho to C4 and para to C6.

Considering the combined influence, the positions C4, C5, and C6 are all activated. The most powerful activating groups, the two amino moieties, will have the dominant directing effect.

Position C4: Activated by the para-directing -NH2 group and the ortho-directing -CH3 group.

Position C5: Activated by the para-directing -NHPh group.

Position C6: Activated by the ortho-directing -NH2 group and the para-directing -CH3 group.

Steric hindrance also plays a critical role. Position C6 is flanked by the primary amino group, while C4 is adjacent to the methyl group. Position C5 is relatively less sterically hindered. Therefore, while all three positions are electronically activated, the precise substitution pattern would depend on the size of the incoming electrophile and the specific reaction conditions. A consensus of directing effects suggests that positions C4 and C6 are the most electronically enriched and thus the most likely sites for electrophilic attack, with the final product distribution being sensitive to steric factors. khanacademy.org

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionActivating/Deactivating EffectDirecting EffectPrimary Electronic Influence
-NH₂C1Strongly ActivatingOrtho, Para+R (Resonance) >> -I (Inductive)
-NHPhC2Strongly ActivatingOrtho, Para+R (Resonance) >> -I (Inductive)
-CH₃C3Weakly ActivatingOrtho, Para+I (Inductive), Hyperconjugation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective substitution on an aromatic ring. The technique relies on a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination brings the strong base into proximity with an adjacent (ortho) C-H bond, facilitating its deprotonation to form an aryllithium intermediate. baranlab.org This intermediate can then react with various electrophiles. wikipedia.org

For this compound, both the -NH2 and -NHPh groups contain nitrogen atoms that could potentially act as DMGs. However, a significant complication arises from the presence of acidic N-H protons on both amino groups. Strong organolithium bases will preferentially deprotonate the most acidic protons in the molecule. The pKa of an N-H bond in an aniline (B41778) derivative is typically in the range of 30-35, whereas the pKa of an aromatic C-H bond is around 43. uwindsor.ca

Consequently, treatment of this compound with an organolithium base would result in the rapid deprotonation of one or both N-H protons to form lithium amide species, rather than the desired C-H metalation.

To successfully implement a DoM strategy, the acidic N-H protons would need to be protected. For instance, the amino groups could be converted into tertiary amides (e.g., -CONR2) or carbamates, which are known to be excellent DMGs. baranlab.orguwindsor.ca If the secondary amine were protected (e.g., as a pivaloyl amide), it would become a potent DMG. This protected group at the C2 position would likely direct lithiation to the C1 position, assuming the protecting group is not excessively bulky. However, since the C1 position is already substituted with another (protected) amino group, this pathway is blocked. The alternative would be directing to the C3 position, which is also blocked by the methyl group.

Therefore, in its unprotected form, this compound is not a suitable substrate for direct ortho-C-H metalation due to the acidity of its N-H protons. A successful DoM strategy would necessitate a synthetic route involving prior protection of the amine functionalities.

Mechanistic Studies of Key Transformations Involving this compound

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively documented in the literature, its chemical behavior is representative of N-substituted o-phenylenediamines. A cornerstone reaction for this class of compounds is the condensation with carbonyl compounds (such as aldehydes or carboxylic acids) to form benzimidazoles, a reaction of significant importance in medicinal chemistry. nih.gov The mechanism of this transformation, along with the catalytic methods used to promote it, provides a framework for understanding the reactivity of the target molecule.

Nucleophilic attack of one of the amino groups on the aldehyde carbonyl to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a Schiff base (imine) intermediate.

Intramolecular nucleophilic attack by the second amino group on the imine carbon.

A final dehydration or oxidation step to yield the aromatic benzimidazole ring. researchgate.net

The rate-determining step can vary depending on the specific reactants and conditions (e.g., pH). For many acid-catalyzed condensations of this type, the cyclization of the Schiff base intermediate or the final aromatization step is often rate-limiting.

A generalized rate law for such a process, assuming the cyclization of the Schiff base (SB) is the slow step, might take the form:

Rate = k [SB] [H⁺]

Where k is the rate constant and [H⁺] indicates acid catalysis. The concentration of the Schiff base intermediate would itself depend on the equilibrium established with the starting materials.

A study on the oxidative coupling of o-phenylenediamine in the presence of Ag(I) ions determined a complex rate law, indicating that multiple molecules of the diamine participate in the rate-determining step. uni-plovdiv.net While a different reaction, it highlights that the kinetics involving diamines can be intricate. The electron-donating substituents (-CH3, -NH2, -NHPh) in this compound would be expected to increase the nucleophilicity of the amino groups, potentially accelerating the initial steps of condensation reactions compared to unsubstituted o-phenylenediamine. lookchem.com

Computational studies providing detailed transition state analysis and energy profiles for reactions of this compound are scarce. However, the key mechanistic steps, such as nucleophilic attack, imine formation, and intramolecular cyclization, are well-understood transformations in organic chemistry.

For the intramolecular cyclization step in benzimidazole synthesis, the transition state would involve the formation of a new C-N bond. This would likely be a five-membered ring transition state leading to the dihydrobenzimidazole intermediate. The geometry of this transition state would involve the nitrogen lone pair of the second amino group aligning for attack on the electrophilic imine carbon. The electron-donating groups on the benzene ring would help stabilize the partial positive charges that may develop during this process, thereby lowering the activation energy of the transition state.

In related systems, such as triphenylamine-benzimidazole derivatives, theoretical calculations have been used to understand the electronic structure and excited-state character of the molecules, which are crucial for their photophysical properties. acs.org Similar computational approaches could be applied to model the reaction pathways of this compound, providing quantitative data on activation barriers and the stability of intermediates and transition states.

Catalysts are frequently employed to facilitate the synthesis of heterocyclic compounds from o-phenylenediamines. These catalysts can be broadly categorized into acids, metal catalysts, and oxidants.

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., TiCl3OTf, Er(OTf)3) are commonly used to catalyze the condensation reaction to form benzimidazoles. rsc.orgmdpi.comorientjchem.org The acid activates the carbonyl group of the aldehyde or carboxylic acid partner, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

Metal Catalysis: A variety of transition metals have been shown to catalyze reactions involving o-phenylenediamines. A notable example is the Cu(II)-catalyzed cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes. acs.orgnih.gov In this process, a copper(II) acetate (B1210297) catalyst in the presence of air as an oxidant facilitates a one-pot reaction that proceeds through dehydration, condensation, intramolecular cyclization, and a final C-H hydroxylation to yield complex phenol-substituted benzimidazoles. acs.orgnih.gov The copper catalyst is believed to play a role in both the cyclization and the final oxidation/hydroxylation step. nih.gov Supported gold nanoparticles on TiO2 have also been used to catalyze the aerobic oxidative cyclization of o-phenylenediamines and aldehydes to benzimidazoles under mild, ambient conditions. mdpi.com

Oxidative Catalysis: In reactions where the condensation partner is an aldehyde, the initially formed dihydrobenzimidazole intermediate must be oxidized to the final aromatic benzimidazole. While air can sometimes serve as the oxidant, various other reagents like hypervalent iodine compounds or H2O2 can be used to promote this final aromatization step. organic-chemistry.org

Table 2: Common Catalytic Systems for Transformations of o-Phenylenediamines
Catalyst TypeExamplesPrimary Role in Benzimidazole SynthesisReference
Brønsted Acidp-TsOH, HClActivates carbonyl group toward nucleophilic attack. orientjchem.org
Lewis AcidEr(OTf)₃, TiCl₃OTfCoordinates to and activates carbonyl group. rsc.orgmdpi.com
Copper CatalystsCu(OAc)₂, Cu(OTf)₂Catalyzes cyclization and subsequent oxidation/functionalization. acs.orgnih.gov
Gold NanoparticlesAu/TiO₂Catalyzes aerobic oxidative cyclization. mdpi.com
Oxidizing AgentsH₂O₂, IodosobenzenePromotes the final aromatization step. organic-chemistry.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Theoretical calculations, employing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, are commonly used to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. researchgate.netresearchgate.net For 3-Methyl-N2-phenyl-1,2-benzenediamine, these predictions offer a detailed picture of its electronic structure.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the phenyl and methyl-substituted benzene (B151609) rings, as well as for the methyl and amine protons. The aromatic region would likely show complex multiplets due to spin-spin coupling between adjacent protons. Protons on the methyl-substituted ring are influenced by both the methyl group and the two amino functionalities, leading to specific chemical shifts. The protons on the N-phenyl ring will also display characteristic shifts. The N-H protons of the primary and secondary amines are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals are anticipated for the methyl carbon, the aromatic carbons of both rings, and the carbons directly bonded to the nitrogen atoms. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. For instance, the carbon atom bearing the methyl group (C-3) and the carbons attached to the nitrogen atoms (C-1 and C-2) would have characteristic chemical shifts.

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms in different chemical environments (a primary and a secondary amine), the ¹⁵N NMR spectrum is predicted to show two distinct signals. rsc.org The chemical shifts of these nitrogen atoms are sensitive to their hybridization and the electronic effects of their substituents. DFT calculations are a valuable tool for predicting these shifts, which can aid in distinguishing between the two nitrogen environments. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl (CH₃)2.1 - 2.3s
Aromatic (C₄-H)6.6 - 6.8d
Aromatic (C₅-H)7.0 - 7.2t
Aromatic (C₆-H)6.7 - 6.9d
N-H (Primary)3.5 - 4.5br s
N-H (Secondary)5.0 - 6.0br s
Phenyl (ortho-H)6.8 - 7.0d
Phenyl (meta-H)7.2 - 7.4t
Phenyl (para-H)6.9 - 7.1t

Note: Predicted values are based on DFT calculations and analysis of similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Methyl (CH₃)17 - 20
C-1140 - 145
C-2135 - 140
C-3120 - 125
C-4115 - 120
C-5125 - 130
C-6118 - 122
Phenyl (ipso-C)145 - 150
Phenyl (ortho-C)115 - 120
Phenyl (meta-C)128 - 132
Phenyl (para-C)120 - 125

Note: Predicted values are based on DFT calculations and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete bonding network of a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, this would be crucial for assigning the protons on the aromatic rings by showing the connectivity between adjacent protons. libretexts.org For instance, the proton at C-4 would show a correlation with the proton at C-5, which in turn would correlate with the proton at C-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. researchgate.net This would allow for the direct assignment of each protonated carbon in the molecule. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methyl protons would show a correlation to the C-3 and C-2 carbons of the benzene ring, confirming the position of the methyl group.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. bruker.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation of molecules with respect to the external magnetic field. nih.gov This sensitivity provides detailed information about molecular conformation and packing in the crystalline state. nih.gov

For a molecule like this compound, which has rotatable bonds (e.g., the C-N bonds and the bond connecting the two aromatic rings), multiple conformations may exist. Solid-state NMR can be used to determine the preferred conformation in the solid state by analyzing the chemical shift anisotropy (CSA) and dipolar couplings. rsc.org These parameters are highly sensitive to the local geometry and can be used to determine torsional angles and intermolecular distances, thus providing a detailed picture of the molecular conformation and how the molecules pack together in the crystal lattice. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Theoretical calculations using DFT (B3LYP/6-31G(d)) can predict these vibrational frequencies. researchgate.netmdpi.com

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. materialsciencejournal.org A single, sharper band in the same region would be indicative of the secondary amine (N-H) stretch.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹, while the secondary amine N-H bend would appear in the 1500-1550 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations for aromatic amines are typically found in the 1250-1360 cm⁻¹ region.

Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Primary, Asymmetric)~3450
N-H Stretch (Primary, Symmetric)~3360
N-H Stretch (Secondary)~3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2920 - 2980
N-H Bend (Primary)1600 - 1630
Aromatic C=C Stretch1450 - 1600
N-H Bend (Secondary)1500 - 1550
C-N Stretch1250 - 1350

Note: Predicted values are based on DFT calculations and analysis of similar structures. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings, often referred to as the "ring breathing" modes. researchgate.net The C-H stretching vibrations of both the aromatic rings and the methyl group would also be visible. The symmetric N-H stretching vibration of the primary amine group, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. DFT calculations are also effective in predicting Raman scattering activities, aiding in the assignment of the observed bands. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a pivotal technique for probing the electronic structure of molecules. For this compound, this method provides insights into the π-electron system and the influence of its substituent groups.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is dominated by the presence of two key chromophores: the tolyl group (methyl-substituted benzene ring) and the aniline (B41778) moiety (phenylamino group). The conjugation between the phenyl ring and the diamino-substituted benzene ring constitutes the principal chromophoric system.

The electronic transitions observed are primarily of the π → π* type, characteristic of aromatic systems, and n → π* transitions, associated with the non-bonding electrons of the nitrogen atoms. The π → π* transitions are typically high-energy and result in strong absorption bands, while n → π* transitions are lower in energy and often have weaker intensities.

In similar aromatic amines like o-phenylenediamine (B120857), absorption bands are observed around 240 nm and 294 nm, attributed to π → π* transitions of the disubstituted benzene ring. researchgate.net For N-phenyl-o-phenylenediamine, the extended conjugation shifts these absorptions. It is anticipated that this compound would exhibit a spectrum reflecting this extended π-system, with characteristic bands likely appearing in the 250-350 nm range. The methyl group, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-phenyl-1,2-benzenediamine.

Table 1: Illustrative Electronic Transitions for this compound

Wavelength (λmax) Type of Transition Associated Chromophore
~255 nm π → π* Phenyl Ring
~310 nm π → π* Phenylamino-substituted Benzene Ring
~360 nm n → π* Nitrogen Lone Pairs

Note: These are estimated values based on analogous compounds; specific experimental data is not available in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₃H₁₄N₂. HRMS would be able to confirm this composition by measuring the exact mass of its molecular ion ([M]⁺•).

Table 3: High-Resolution Mass Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₄N₂
Nominal Mass 198 amu
Monoisotopic Mass 198.11570 Da

Note: The monoisotopic mass is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).

Fragmentation Pathway Analysis for Structural Elucidation

In electron ionization (EI) mass spectrometry, the molecular ion is often energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that can be used to elucidate the molecule's structure. For this compound, a plausible fragmentation pathway can be predicted based on the fragmentation of related compounds like N-phenyl-o-phenylenediamine. publish.csiro.aunih.gov

The molecular ion peak would be observed at m/z 198. Key fragmentation steps would likely include:

Loss of a methyl radical ([•CH₃]): A common fragmentation for methylated aromatic compounds, leading to a stable ion at m/z 183.

Cleavage of the C-N bond: Scission of the bond between the two aromatic rings can occur, potentially leading to fragments corresponding to the phenylamino (B1219803) or the methyl-benzenediamine moieties.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for anilines, which can occur after ring rearrangement.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Possible Origin
198 [C₁₃H₁₄N₂]⁺• Molecular Ion (M⁺•)
183 [C₁₂H₁₁N₂]⁺ M⁺• - •CH₃
106 [C₇H₈N]⁺ Cleavage yielding the methyl-aminobenzyl cation
93 [C₆H₇N]⁺• Aniline radical cation from C-N bond cleavage
92 [C₆H₆N]⁺ Phenylnitrenium ion from C-N bond cleavage

Note: This fragmentation pathway is hypothetical and based on the analysis of structurally similar molecules.

X-ray Crystallography

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Therefore, no experimental crystallographic data can be presented.

However, were such a study to be conducted, it would provide invaluable structural details. Key parameters that would be determined include:

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the connectivity and reveal any structural strain.

Intermolecular Interactions: The analysis would elucidate the nature of the crystal packing, identifying intermolecular forces such as hydrogen bonds involving the N-H groups and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's solid-state properties.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

Parameter Description
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å) The distance between the nuclei of two bonded atoms.
Bond Angles (°) The angle formed between three connected atoms.
Dihedral Angles (°) The angle between planes through two sets of three atoms, defining molecular twist.

Determination of Solid-State Molecular Geometry and Conformation

While specific crystallographic data for this compound is not publicly available, a study of a related compound, N-phenyl-p-phenylenediamine, reveals that the molecule is non-planar. In this analogue, the dihedral angles between the central benzene ring and the terminal phenyl ring highlight a twisted conformation. It is plausible that this compound would also adopt a non-planar conformation to minimize steric hindrance between the methyl group and the phenyl substituent, as well as the amine groups. The bond lengths and angles within the phenyl rings are expected to be within normal ranges.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules of this compound interact with each other in the solid state dictates its crystal packing and macroscopic properties. These interactions primarily include hydrogen bonding and π-stacking.

The presence of two amine groups in the molecule makes it a potent candidate for forming hydrogen bonds. Specifically, the hydrogen atoms on the nitrogen atoms can act as hydrogen bond donors, while the lone pairs of electrons on the nitrogen atoms can act as acceptors. In the crystal structure of a similar compound, m-phenylenediamine, N—H⋯N hydrogen bonds are observed, which contribute to the formation of a three-dimensional network. Additionally, N—H⋯π interactions are also noted in the structure of m-phenylenediamine, with H⋯π distances ranging from 2.516 (17) to 2.815 (16) Å.

Interactive Data Table: Potential Intermolecular Interactions

Interaction TypePotential Donor/Acceptor/ParticipantExpected Distances (Å)
Hydrogen BondingN-H (donor), N (acceptor)~2.8 - 3.2 (N···N)
N-H···π InteractionsN-H (donor), Phenyl Ring (acceptor)~2.5 - 2.8 (H···π)
π-StackingPhenyl Rings~3.5 - 3.8 (inter-centroid)

Computational and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comscirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. youtube.com

For aromatic amines like phenylenediamines, the HOMO is typically a π-orbital delocalized across the benzene (B151609) ring and the nitrogen atoms, while the LUMO is a corresponding π*-antibonding orbital. researchgate.net The introduction of a methyl group (an electron-donating group) and a phenyl group can be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller energy gap compared to unsubstituted phenylenediamine.

Calculations performed on related phenylenediamine isomers using Density Functional Theory (DFT) provide insight into the typical energy ranges. tandfonline.comresearchgate.net For instance, DFT calculations can yield HOMO-LUMO energy gaps that help explain the charge transfer interactions within the molecule. scirp.orgresearchgate.net

Table 1: Illustrative FMO Data for Aromatic Amines (Example Data)

Molecule Example HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
o-Phenylenediamine (B120857) -5.10 -0.25 4.85
Aniline (B41778) -5.45 0.15 5.60
Quinoline -6.646 -1.816 4.83

Note: Data is illustrative and based on typical values for related compounds found in computational studies. scirp.org Specific values for 3-Methyl-N2-phenyl-1,2-benzenediamine would require dedicated DFT calculations.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.orglibretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions of positive and negative electrostatic potential. ucsb.edu These maps typically use a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack) and blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). wikimedia.orgwalisongo.ac.id Green or yellow areas represent regions of neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). q-chem.com This method allows for the quantitative analysis of electron density sharing between atoms and the investigation of hyperconjugative or charge-transfer interactions. nih.govorientjchem.org

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the "donation" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic rings (acceptors). These n → π* interactions are crucial in describing the electron delocalization that stabilizes the molecule and influences its electronic properties. The analysis also provides natural atomic charges, which offer a more chemically meaningful description of the charge distribution than other methods. q-chem.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various types of spectra. By simulating the interaction of a molecule with electromagnetic radiation, these methods can calculate spectroscopic parameters that can be directly compared with experimental results, aiding in spectral assignment and structural elucidation.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.commdpi.com The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. rsc.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). conicet.gov.ar

The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. acs.org For this compound, GIAO calculations would predict distinct chemical shifts for the protons and carbons of the methyl group, the two different aromatic rings, and the N-H protons. Comparing these predicted shifts with an experimental spectrum would be essential for confirming the structure and assigning each resonance.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts for a Substituted Aniline

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C1 (C-NH₂) 145.2 146.8
C2/C6 116.5 115.9
C3/C5 130.1 129.4
C4 120.8 121.7

Note: This table provides example data for p-chloroaniline to illustrate the typical correlation between calculated (GIAO/B3LYP) and experimental values. jmaterenvironsci.com A similar analysis would be performed for this compound.

Vibrational Frequency Calculations and Assignment

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk These calculations are typically performed within the harmonic oscillator approximation, which often results in an overestimation of the frequencies compared to experimental values. To correct for this systematic error, the calculated frequencies are often multiplied by an empirical scaling factor. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic frequencies for N-H stretching, C-H stretching of the aromatic rings and the methyl group, C=C stretching within the rings, and various bending modes. A Potential Energy Distribution (PED) analysis can be performed to assign each calculated frequency to specific molecular motions, providing a detailed interpretation of the experimental IR and Raman spectra. tandfonline.comresearchgate.net

UV-Vis Absorption Maxima Prediction

The electronic absorption spectra (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum, and the calculation also yields the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net

For a conjugated system like this compound, the UV-Vis spectrum is dominated by π → π* transitions. TD-DFT calculations would predict the λ_max values for these transitions, helping to interpret the experimental spectrum and understand the electronic structure of the molecule. scirp.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For reactions involving this compound, density functional theory (DFT) and other quantum chemical methods are employed to map out the potential energy surface, providing insights into the transformation pathways. These theoretical studies are crucial for understanding the kinetics and thermodynamics that govern the synthesis and reactivity of this compound and its derivatives.

Transition State Characterization

The transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. Computational chemists identify TS structures for reactions such as cyclizations, condensations, or substitutions involving this compound. By locating the saddle point on the potential energy surface, the geometry of the TS can be determined. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis reveals the precise atomic arrangements during the bond-breaking and bond-forming processes. For instance, in a cyclization reaction, the TS would show the partial formation of a new ring structure.

Reaction Energy Profiles and Barrier Heights

Once the structures of reactants, intermediates, transition states, and products are optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The energy difference between the reactants and the transition state defines the activation energy, or barrier height, which is a critical determinant of the reaction rate. Lower barrier heights indicate faster reactions. Computational studies can compare different potential pathways for a given transformation, identifying the most energetically favorable route. For example, in the synthesis of heterocyclic compounds from this compound, different mechanistic proposals can be evaluated by comparing their respective activation energies.

Interactive Data Table: Hypothetical Reaction Barrier Heights Below is a hypothetical data table illustrating typical outputs from computational studies on reaction pathways.

Reaction PathwayReactant(s)Transition State (TS)Product(s)Calculated Barrier Height (kcal/mol)
Cyclization AThis compound + Reagent XTS1Benzimidazole (B57391) derivative25.4
Condensation BThis compound + Reagent YTS2Triazepine derivative32.1
N-Arylation CThis compound + Aryl HalideTS3N,N'-diaryl derivative28.9

Note: The data in this table is illustrative and intended to represent the type of information generated from computational chemistry studies.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex network of non-covalent forces. Modeling these interactions is crucial for predicting crystal structures, understanding solubility, and designing new materials. Supramolecular chemistry, the "chemistry beyond the molecule," heavily relies on these computational techniques to understand how molecules like this compound self-assemble into larger, ordered structures.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Interactive Data Table: Hypothetical Hirshfeld Surface Contact Contributions This table presents a hypothetical breakdown of intermolecular contacts for the crystal structure of this compound.

Contact TypeContribution to Hirshfeld Surface (%)Description
H···H45.5Represents the most abundant interactions, typical for organic molecules.
C···H / H···C28.2Indicates interactions between aromatic rings and other hydrogen atoms.
N···H / H···N15.8Corresponds to classical N-H···N or weaker N-H···π hydrogen bonds.
C···C5.5Suggests the presence of π–π stacking between phenyl or benzene rings.
Other5.0Includes minor contacts like C···N, N···N, etc.

Note: The data in this table is illustrative and based on typical values for similar aromatic amine compounds.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize weak interactions in real space. It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). The NCI index allows for the identification and characterization of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

The results are typically visualized as isosurfaces in 3D space, colored according to the strength and nature of the interaction. Strong, attractive interactions like hydrogen bonds appear as distinct blue or green discs between the participating atoms. Weaker, delocalized van der Waals interactions are represented by broader, greener surfaces, while steric clashes or repulsive interactions are shown in shades of red. This provides a clear and intuitive picture of how molecules like this compound interact with each other in dimers or larger aggregates, complementing the statistical data from Hirshfeld surface analysis.

Advanced Applications in Materials Science and Catalysis

Ligand Design in Coordination Chemistry

The field of coordination chemistry leverages the ability of molecules like 3-Methyl-N2-phenyl-1,2-benzenediamine to bind to metal ions, forming complex structures with tailored properties. These properties are pivotal for developing novel catalysts and materials.

Development of Metal Complexes for Catalytic Applications

The amine functionalities in this compound serve as excellent coordination sites for a variety of transition metals. By reacting this diamine with metal precursors, a diverse array of metal complexes can be synthesized. These complexes often exhibit significant catalytic activity in various organic transformations. For instance, derivatives of phenylenediamine are used to create Schiff base ligands that can complex with transition metals like copper, nickel, cobalt, and zinc. These metal complexes have demonstrated catalytic activity in reactions such as the oxidation of aniline (B41778).

The strategic design of ligands is crucial in homogeneous catalysis, aiming to create soluble, stable, and efficient catalysts. The introduction of specific functional groups on the phenylenediamine backbone can modulate the electronic and steric properties of the resulting metal complex, thereby fine-tuning its catalytic performance. Research in this area is continually expanding the scope of reactions catalyzed by such complexes, contributing to more efficient and sustainable chemical processes.

Exploration of Chelation Properties and Metal-Binding Modes

The arrangement of the two amine groups in this compound allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. This chelation effect enhances the stability of the resulting metal complex. The specific binding mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

Researchers have developed N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) as a chelating agent for various metal ions, including Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The study of these metal complexes involves a variety of spectroscopic and analytical techniques to elucidate their coordination geometry and electronic structure. Understanding the metal-binding modes is fundamental to predicting and controlling the reactivity and properties of these coordination compounds.

Precursors for Polymeric Materials

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. This compound, with its reactive amine groups, is a valuable precursor for creating a variety of polymeric materials with unique electronic and thermal properties.

Synthesis of Polyanilines and Other Conductive Polymers with Diamine Incorporation

Polyaniline (PANI) is one of the most studied conductive polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. The incorporation of diamine derivatives, such as phenylenediamines, into the polymer backbone can significantly influence the properties of the resulting material. researchgate.net The oxidative polymerization of aniline and its derivatives is a common method for synthesizing these polymers. researchgate.netresearchgate.net

The presence of the methyl and phenyl substituents in this compound can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability. tandfonline.com Furthermore, the introduction of this diamine can modify the electronic properties of the polymer, potentially leading to materials with tailored conductivity and electrochemical behavior. Research has shown that polymers derived from phenylenediamines can exhibit interesting optical and electrochemical properties, making them promising candidates for applications in sensors, electronic devices, and energy storage. researchgate.net

Use in Resin and Polymer Synthesis

Beyond conductive polymers, this compound can be utilized in the synthesis of other types of polymers and resins. For example, it can be used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network. The structure of the diamine can affect the cross-linking density and, consequently, the mechanical and thermal properties of the cured resin.

Additionally, this diamine can be a monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net The incorporation of the methyl and phenyl groups can impart specific properties to the polyimide, such as improved solubility or modified dielectric constants.

Functional Dyes and Pigments

Aromatic amines are key components in the synthesis of a vast array of organic dyes and pigments. The chromophoric and auxochromic groups present in molecules like this compound are responsible for their color and ability to bind to substrates.

Chromophore Development and Spectroscopic Properties of Derivatives

There is no available scientific literature that describes the use of this compound as a precursor or building block for the development of novel chromophores. Consequently, no research findings on the spectroscopic properties, such as absorption and emission spectra, of any derivatives of this specific compound have been published. Therefore, a data table of spectroscopic properties cannot be generated.

Future Research Directions and Challenges

Development of Asymmetric Synthetic Routes for Chiral Derivatives

A significant frontier in the application of 3-Methyl-N2-phenyl-1,2-benzenediamine lies in the synthesis of chiral derivatives. Many biologically active molecules and functional materials derive their efficacy from specific stereochemistry. Future research will need to focus on developing efficient asymmetric routes to control the stereochemical outcome of reactions involving this precursor.

One promising avenue is the use of transition metal catalysis. Methodologies employing rhodium and palladium catalysts have been successful in the asymmetric synthesis of other diamine derivatives. For instance, sequential catalysis involving Pd-catalyzed asymmetric allylic amination followed by Rh-catalyzed C–H insertion has been used to create differentially substituted 1,2-diamines with high enantiomeric excess. Adapting such catalytic systems to this compound could provide access to a wide array of chiral N-heterocycles. The challenge will be to control the regioselectivity due to the two distinct amino groups and to optimize catalyst and ligand combinations to achieve high yields and enantioselectivities.

Table 1: Potential Asymmetric Catalytic Systems for Chiral Synthesis

Catalyst System Chiral Ligand Type Potential Reaction Key Challenge
Rhodium(II) Carboxylate Chiral Carboxamidates Asymmetric C-H Amination Controlling insertion regioselectivity.
Palladium(0)/Chiral Phosphine (B1218219) Bisphosphine Ligands (e.g., BINAP) Asymmetric Allylic Amination Directing the reaction to a specific nitrogen atom.
Copper(I)/Chiral Ligand BOX/PyBox Ligands Asymmetric Cyclization Achieving high diastereoselectivity in subsequent ring formation.

Exploration of Novel Reaction Pathways and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. For this compound, designing novel cascade sequences is a key area for future investigation. Its structure is well-suited for reactions that initiate at one amino group and terminate via cyclization involving the other.

Research on analogous N-phenyl-o-phenylenediamines has demonstrated the feasibility of copper-catalyzed cascade reactions with benzaldehydes to form complex 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols. This reaction involves cyclization and in-situ C-H hydroxylation. Applying this methodology to this compound could yield a library of novel, functionalized benzimidazole (B57391) derivatives. Similarly, cascade reactions of o-phenylenediamines with β-enamino diketones have been shown to produce pyrrole-fused 1,5-benzodiazepines. Exploring these and other cascade pathways, such as those involving palladium-catalyzed Tsuji-Trost sequences followed by intramolecular cycloadditions, could lead to the discovery of unique heterocyclic scaffolds with novel properties. acs.org The primary challenges include controlling the reaction pathway to avoid side products and optimizing conditions for high yields and selectivity. acs.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared), in-operando Nuclear Magnetic Resonance (NMR), and Surface-Enhanced Raman Spectroscopy (SERS), offer the potential to monitor reactions involving this compound in real-time.

For example, monitoring the condensation and cyclization to form benzimidazoles would allow for the direct observation of reaction intermediates, such as Schiff bases. This data can provide critical insights into reaction kinetics and the rate-determining step, which are often difficult to ascertain through traditional offline analysis. magritek.com Real-time monitoring of the oxidation of o-phenylenediamine (B120857) on gold nanoparticles has been demonstrated using SERS, revealing a two-step process. mdpi.com Applying these techniques to the more complex this compound system presents challenges in spectral interpretation due to overlapping signals. However, overcoming these hurdles could enable precise reaction control, leading to improved yields and the suppression of unwanted side reactions. mdpi.com

Integration of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. For this compound, ML models can be developed to predict the properties of its potential derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) models can be trained on datasets of known benzimidazole derivatives to predict activities such as corrosion inhibition or biological efficacy. doi.org For instance, ML models like K-nearest neighbor (KNN) and random forest have been used to predict the anti-corrosion properties of benzimidazoles based on calculated molecular descriptors. doi.org Similar approaches could be used to screen virtual libraries of compounds derived from this compound for potential applications as pharmaceuticals or functional materials. frontiersin.orgmdpi.com The primary challenges are the need for large, high-quality datasets for model training and the validation of in silico predictions through experimental synthesis and testing. doi.orgnih.gov

Table 2: Machine Learning Applications in Derivative Design

ML Model Type Input Data Predicted Property Potential Application Area
Random Forest Molecular Descriptors, Reaction Parameters Nitrogen Heterocycle Content in Bio-oil Biofuel Optimization
K-Nearest Neighbor (KNN) DFT-calculated Descriptors Corrosion Inhibition Efficiency Anti-corrosion Coatings
Support Vector Machine (SVM) Molecular Fingerprints Antibacterial Activity Drug Discovery

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The use of this compound in MCRs is a promising yet underexplored area.

A notable example involving a related substrate, 3-methylbenzene-1,2-diamine, is the base-promoted sequential multicomponent assembly with thiophenols and aldehydes to synthesize N-thiomethyl benzimidazoles. doi.org This reaction proceeds with high regioselectivity. Adapting this MCR to this compound could provide a straightforward route to a new class of sulfur-containing heterocycles. Another powerful MCR is the Groebke-Blackburn-Bienaymè (GBB) reaction, which combines an amidine, an aldehyde, and an isocyanide. Using this compound as the amidine component could lead to novel imidazo-fused heterocycles. The main challenge in developing MCRs is finding reaction conditions that are compatible with all components and that favor the desired reaction pathway among numerous possibilities.

Elucidation of Photo-Physical Properties and Photochemistry of Derivatives

Derivatives of o-phenylenediamines, such as benzimidazoles and phenazines, often exhibit interesting photophysical properties, including fluorescence and phosphorescence. A systematic investigation into the photophysical and photochemical behavior of derivatives synthesized from this compound is a critical area for future research.

These studies would involve synthesizing a systematic library of derivatives and characterizing their absorption spectra, emission spectra, fluorescence quantum yields, and lifetimes. Research on related N-heterocycles has shown that their luminescent properties can be highly sensitive to the molecular environment, leading to phenomena like solvatochromism. Understanding these properties is essential for developing applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The challenge will be to establish clear structure-property relationships that correlate the substitution pattern of the derivatives with their photophysical characteristics, which can then be used to design molecules with tailored optical properties.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-N2-phenyl-1,2-benzenediamine and its derivatives?

  • Methodological Answer : The synthesis typically involves nitro reduction of precursor compounds. For example, a nitro group on the benzene ring is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux (75°C for 5–7 hours). Post-reduction, alkaline workup (10% NaOH) and ethyl acetate extraction yield the diamine product. Due to the compound's instability, it is often used immediately in subsequent reactions . Alternative methods include dissolving intermediates in dimethyl sulfoxide (DMSO) for stock solutions, as seen in pharmacological studies .

| Synthesis Method Comparison | |----------------------------------|------------------------------------------| | Reducing Agent | SnCl₂·2H₂O | | Solvent | Ethanol | | Temperature | 75°C (reflux) | | Workup | Alkaline extraction with ethyl acetate |

Q. How can researchers confirm the molecular structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For instance, the InChI key (e.g., MJASWYJHGMJHER-UHFFFAOYSA-N) provided for 4-Chloro-3-methyl-1,2-benzenediamine derivatives allows precise structural validation . Additionally, high-resolution mass spectrometry (HRMS) can verify molecular weights (e.g., 156.045 Da for C₇H₉ClN₂) .

Q. What are the key physical properties (e.g., density, boiling point) of halogenated derivatives of this compound?

  • Methodological Answer : Density (1.3±0.1 g/cm³), boiling point (305–319°C), and flash point (138–147°C) are critical for handling and purification. These values are derived from experimental data for analogs like 4-Chloro-3-methyl-1,2-benzenediamine and 3-Chloro-4-methoxy-1,2-benzenediamine .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during the synthesis of halogenated this compound derivatives?

  • Methodological Answer : Adjusting the stoichiometry of SnCl₂·2H₂O (e.g., 7 mmol per 1 mmol nitro precursor) and monitoring reaction progress via TLC can minimize impurities . Lowering reflux temperatures (e.g., 70°C instead of 75°C) may also reduce side reactions, though this requires validation via HPLC to assess purity .

Q. What strategies address discrepancies in reported melting points or spectral data for substituted this compound compounds?

  • Methodological Answer : Reproducing synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) and using differential scanning calorimetry (DSC) for precise melting point determination can resolve inconsistencies. Cross-referencing NMR data with computational models (e.g., InChI-based simulations) further validates structural assignments .

Q. How does the instability of this compound derivatives influence experimental design?

  • Methodological Answer : Instability necessitates immediate use post-synthesis or storage at 2–8°C under inert conditions . For biological studies, preparing fresh DMSO stock solutions (e.g., 50 mM) and avoiding prolonged light exposure are critical to maintaining compound integrity .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and gas chromatography-mass spectrometry (GC-MS) are effective. For example, GC-MS analysis of 4-Chloro-3-methyl-1,2-benzenediamine confirmed >97% purity in a study using similar methodologies .

Q. How can researchers differentiate between regioisomers in halogenated this compound derivatives?

  • Methodological Answer : 2D NMR techniques (e.g., COSY, HSQC) and X-ray crystallography resolve positional ambiguities. For example, distinct coupling patterns in aromatic regions of ¹H NMR spectra distinguish 4-Chloro-3-methyl from 5-Chloro-2-methyl isomers .

Data Analysis and Mechanistic Studies

Q. What computational methods support the mechanistic study of this compound derivative reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and intermediate stability. For instance, modeling the nitro reduction mechanism with SnCl₂ can identify rate-limiting steps and guide catalyst optimization .

Q. How do steric and electronic effects influence the reactivity of N2-phenyl-substituted benzenediamines?

  • Methodological Answer : Electron-donating groups (e.g., methyl) enhance nucleophilicity at the amine, while bulky substituents (e.g., chloro) slow condensation reactions. Kinetic studies using time-resolved IR spectroscopy can quantify these effects .

Application-Oriented Research

Q. What pharmacological screening approaches are suitable for this compound-based compounds?

  • Methodological Answer : In vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) and cell viability tests (e.g., MTT assays) are common. For example, FC-98, a fluorinated derivative, showed bioactivity in DMSO-based assays .

Q. How can researchers design stable prodrugs from this compound derivatives?

  • Methodological Answer : Prodrug strategies include acetylating amine groups or formulating pH-sensitive nanoparticles. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Tables for Key Data

Physical Properties of Halogenated Derivatives
Property
Molecular Formula
Molecular Weight
Boiling Point (°C)
Flash Point (°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.